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What is Balanol?
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Compound Focus: Balanol

CAS No.: 63590-19-2

Cat. No.: S520405

Balanol is a fungal metabolite first isolated from Verticillium balanoides in 1993 [1]. It is a small molecule
that acts as a potent and selective inhibitor for a subset of protein kinases within the AGC family, most

notably Protein Kinase C (PKC) and cAMP-dependent Protein Kinase (PKA) [1] [2].

Mechanism of Action

Balanol functions as an ATP-competitive inhibitor [1]. It mimics the structure of ATP and binds to the
catalytic domain of kinases, blocking the binding of ATP and preventing the kinase from transferring a

phosphate group to its protein substrates, thereby halting its signaling activity [1] [3].

The molecular binding of balanol to PKA is characterized by an induced-fit mechanism, where balanol's
flexible structure allows it to form extensive hydrophobic interactions and hydrogen bonds within the ATP-

binding cleft [1].

Molecular Structure and Key Moieties

The balanol molecule can be divided into distinct regions that correspond to different parts of the ATP

molecule, which is key to its inhibitory function [1] [3].
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Balanol's structural moieties mimic ATP to occupy kinase binding subsites [1] [3].

Selectivity and Inhibition Profile

Despite high conservation of the ATP-binding site across kinases, balanol exhibits a varied inhibition profile,
showing high potency for some AGC kinases but not others [1]. The following table summarizes its

inhibition constants (K_d) for key kinases.

) ) Inhibition Constant
Protein Kinase (K_d) Notes

PKCe 0.73 £0.06 nM [3] Often a primary research target due to
oncogenic role.

PKA 5.9+ 0.5nM [3] A common benchmark for selectivity studies.
GRK2 42 nM (ICso) [4] Inhibited, but with limited selectivity over
other GRKSs.

cGMP-dependent PK (PKG) 1.6 - 6.4 nM (Kirange)  Potently inhibited, similar to PKA/PKC.
[1]
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Inhibition Constant

Protein Kinase Notes
(K_d)
Ca?*-calmodulin kinases 30-742 nM (Kirange) Much less potent inhibition.
(1]
Tyrosine Kinases (e.g., Src, Not inhibited [1] [2] Demonstrates selectivity between kinase
EGFR) families.

Strategies to Improve Selectivity: A major research focus is modifying the balanol structure to achieve
greater selectivity for specific kinases, particularly oncogenic PKC isozymes like PKCe over PKA [3]. Key

approaches include:

¢ Azepane Ring Fluorination: Stereospecific introduction of fluorine at the C5(S) position significantly
improves affinity and selectivity for PKCe [3].

e Benzophenone Modification: Replacing the carboxylic acid with other acidic groups can impact
potency [3].

e Benzamide Alteration: Modifying the 4-hydroxybenzamide ring can affect binding to the adenine
subsite [3].

Experimental and Research Applications

Balanol is primarily a research tool rather than a clinical drug candidate. Key applications include:

¢ Probing Kinase Function: Used to dissect the role of PKC and PKA in cellular signal transduction
pathways [2].

e Structural Biology: Co-crystallization with PKA has provided high-resolution insights into ATP-
binding site architecture and inhibitor binding mechanisms [1].

o Template for Inhibitor Design: Serves as a starting point for structure-based drug design to develop
novel, selective kinase inhibitors [3] [4].

¢ Studying Selectivity Mechanisms: Helps understand how inhibitors achieve specificity despite
conserved ATP-binding sites, guiding the design of more selective drugs [4].

Methodology for Structure-Based Drug Design
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The following workflow outlines a typical computational approach for designing and evaluating new

balanol analogues.

@arget a Kinase (e.g., PKCe)
1. Homology Modeling
(Build 3D model of target kinase)

2. Ligand Preparation
(Design & draw balanol analogues)

3. Molecular Docking
(Predict how ligand fits in binding site)

4. Molecular Dynamics (MD) Simulation
(Simulate complex behavior in solution)

ES. Binding Affinity Calculatiorg

(e.g., via MM/GBSA)

Rank Compounds for Synthesis & Testing

Click to download full resolution via product page

A computational workflow for designing selective balanol-based kinase inhibitors [4].

Key Takeaways for Researchers
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¢ Potency vs. Selectivity: Balanol is a potent pan-AGC kinase inhibitor; its value lies as a scaffold for
engineering selectivity.

e Structural Insights: Its co-crystal structure with PKA is a critical resource for understanding kinase-
inhibitor interactions.

¢ Fluorination Strategy: Stereospecific fluorination of the azepane ring is a promising strategy to
enhance potency and selectivity for PKCe.

e Charge State Consideration: Correct assignment of protonation states is crucial for accurate
computational prediction of binding affinity for balanol analogues.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. - Wikipedia Balanol [en.wikipedia.org]

2. Molecular Design and Biological Activity of Potent ... - PubMed [pubmed.ncbi.nim.nih.gov]
3. Exploration of charge states of balanol analogues acting as ... [pmc.ncbi.nlm.nih.gov]

4. Balanol - an overview | ScienceDirect Topics [sciencedirect.com]

To cite this document: Smolecule. [What is Balanol?]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b520405#what-is-balanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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